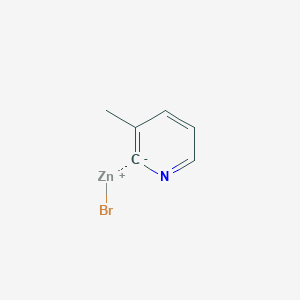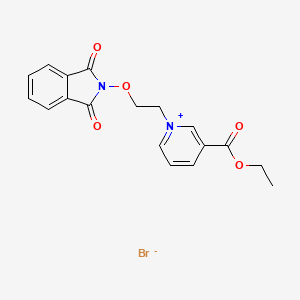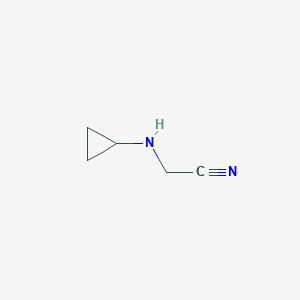
3-Methyl-2-pyridylzinc bromide
Descripción general
Descripción
3-Methyl-2-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its ability to form carbon-carbon bonds through cross-coupling reactions.
Mecanismo De Acción
Target of Action
3-Methyl-2-pyridylzinc bromide is a specialty product used in proteomics research
Mode of Action
It’s important to note that organozinc reagents, such as this compound, are generally used in organic synthesis . They are known to participate in various reactions, including Negishi cross-coupling reactions, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
As an organozinc reagent, it is likely involved in various synthetic pathways in organic chemistry .
Pharmacokinetics
As a specialty product used in proteomics research , it’s likely that its bioavailability and pharmacokinetics would depend on the specific experimental conditions.
Result of Action
As a reagent used in organic synthesis , its primary effect would be the formation of new chemical bonds and structures.
Action Environment
The action, efficacy, and stability of this compound would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at 2-8°C , indicating that lower temperatures may be necessary for its stability.
Métodos De Preparación
3-Methyl-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3-bromopyridine. This method involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction typically takes place under mild conditions and results in the formation of this compound.
Análisis De Reacciones Químicas
3-Methyl-2-pyridylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, aryl halides, and other electrophiles. The major products formed from these reactions are typically biaryl compounds and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Methyl-2-pyridylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: It is utilized in the synthesis of biologically active molecules and probes for studying biological processes.
Comparación Con Compuestos Similares
3-Methyl-2-pyridylzinc bromide is similar to other organozinc compounds, such as 2-pyridylzinc bromide and 3-thienylzinc bromide . it is unique in its ability to form stable carbon-zinc bonds with the 3-methyl-2-pyridyl group, making it particularly useful in the synthesis of substituted pyridine derivatives. Other similar compounds include:
- 2-Pyridylzinc bromide
- 3-Thienylzinc bromide
- 4-Methyl-2-pyridylzinc bromide
These compounds share similar reactivity patterns but differ in their specific substituents and applications.
Propiedades
IUPAC Name |
bromozinc(1+);3-methyl-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXCROGBLLHFO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]N=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate](/img/structure/B3258700.png)



![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)





